Brevinin-1PLa
Description
Significance of Antimicrobial Peptides (AMPs) in Innate Immunity Research
Antimicrobial peptides are crucial effectors of the innate immune system across the animal and plant kingdoms. nih.goveurekaselect.com They provide immediate and broad-spectrum protection against a wide range of microorganisms, including bacteria, fungi, and viruses. nih.govimrpress.com Unlike conventional antibiotics that typically target specific metabolic pathways, many AMPs act by disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance. nih.govimrpress.com This characteristic has propelled AMPs to the forefront of research for novel therapeutic agents, offering potential solutions to the growing problem of antibiotic-resistant pathogens. The study of these peptides, also known as host-defense peptides (HDPs), is a rapidly expanding field, with researchers exploring their diverse structures and functions for potential medical applications. eurekaselect.commdpi.comoregonstate.edu
Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable biological interface, constantly exposed to a diverse microbial environment. To counteract this, their dermal glands produce and secrete a complex cocktail of biologically active substances. mdpi.comaai.org This includes a wide variety of AMPs, making amphibian skin one of the most abundant sources of these molecules discovered to date. nih.govimrpress.com The collection of these secretions can often be performed using non-invasive methods, making amphibians an excellent and sustainable resource for the discovery of novel peptides. aai.org The diversity of AMPs within a single frog species, and even more so across different species, is vast, providing a rich library of compounds for scientific investigation. imrpress.com
Classification and Diversity of the Brevinin Peptide Superfamily
Among the numerous families of amphibian AMPs, the Brevinin superfamily is one of the most widespread and extensively studied. First discovered in 1992 in the skin secretions of Rana brevipoda porsa, the Brevinin family is characterized by its broad-spectrum antimicrobial activity. nih.govfrontiersin.org These peptides are generally cationic, amphipathic, and linear. nih.gov A defining feature of most Brevinins is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bridge. nih.gov Based on similarities in their amino acid sequences, the Brevinin superfamily is primarily divided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2. nih.govfrontiersin.org
Peptides belonging to the Brevinin-1 subfamily are typically around 24 amino acid residues in length. nih.gov A common feature is a highly hydrophobic N-terminal region, often containing a 'FLP' motif. researchgate.net The amino acid sequence of Brevinin-1 peptides can vary considerably between different frog species, although some invariant residues, such as Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴, are often present. nih.govfrontiersin.org Many Brevinin-1 peptides also contain a Proline residue around position 14, which induces a kink in the peptide's structure. nih.gov While generally potent against a broad range of bacteria, a significant drawback of many Brevinin-1 peptides is their high hemolytic activity, which has limited their therapeutic development. researchgate.net
The Brevinin-2 subfamily consists of longer peptides, generally around 33-34 residues long. nih.gov While they also possess the "Rana box" and exhibit broad-spectrum antimicrobial activity, their primary structures are poorly conserved compared to the Brevinin-1 subfamily. nih.govresearchgate.net They generally have a net positive charge and adopt a helical conformation. nih.govfrontiersin.org An important distinction is that Brevinin-2 peptides typically display lower hemolytic activity than their Brevinin-1 counterparts. nih.govmdpi.com Some members of the Brevinin-2 family have also been reported to possess immunomodulatory activities. frontiersin.orgnih.gov
Contextualization of Brevinin-1PLa within the Brevinin-1 Lineage
This compound is a specific member of the Brevinin-1 subfamily of antimicrobial peptides. imrpress.comnih.gov Its sequence was identified from DNA analysis of the northern leopard frog, Rana pipiens (now classified as Lithobates pipiens), and it has also been described in the pickerel frog, Rana palustris (Lithobates palustris). oregonstate.edunih.govnsf.gov Like other peptides in its subfamily, this compound is a 24-amino acid peptide. nih.gov The presence of this and other Brevinin-1 variants highlights the genetic diversity within and between frog populations, which may influence their resistance to pathogens. nih.gov
Research Findings on this compound
The following table summarizes the key molecular details of this compound.
| Characteristic | Data |
| Peptide Name | This compound |
| Source Organisms | Lithobates pipiens (Northern Leopard Frog), Lithobates palustris (Pickerel Frog) imrpress.comoregonstate.edunih.gov |
| Amino Acid Sequence | FFPNVASVPGQVLKKIFCAISKKC nsf.gov |
| Peptide Length | 24 amino acids nih.gov |
| Structural Feature | Contains a disulfide bridge between Cysteine residues at positions 18 and 24. nih.gov |
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
FFPNVASVPGQVLLKKIFCAISKKC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Brevinin 1pla
Identification from Amphibian Species
Brevinin-1PLa has been identified as a naturally occurring peptide in the skin secretions of specific North American frog species. Its discovery is linked to broader research into the complex array of AMPs that these amphibians produce.
The Northern Leopard Frog, Rana pipiens, is a primary source organism for this compound. nih.govnih.gov Genetic studies have shown that this peptide is one of several variants encoded by the Brevinin1.1 locus in this species. nih.gov Research on different populations of Rana pipiens has revealed variations in the expression levels of different brevinin peptides, including this compound, suggesting intraspecies differences in their chemical defense arsenals. nih.gov The identification of a novel peptide, designated brevinin-1pl, from the skin secretions of Rana pipiens has also been reported, highlighting this species as a rich source of these compounds. nih.gov
While the Pickerel Frog, Rana palustris, is known to produce a diverse array of antimicrobial peptides, including other members of the brevinin-1 (B586460) family, the presence of this compound has not been confirmed in this species. nih.govnih.gov Studies have identified at least 22 distinct peptides from the skin secretions of Rana palustris. nih.govnih.gov However, genetic analysis of the Brevinin1.1 locus in R. palustris suggests a different evolutionary trajectory compared to R. pipiens, which may account for the absence of the specific this compound variant. nih.gov
Methodologies for Peptide Isolation and Purification
The isolation and purification of this compound from amphibian skin secretions involve a multi-step process designed to separate the peptide from a complex mixture of other bioactive molecules.
The initial step involves the collection of skin secretions from the source organism. A common and non-lethal method is mild electrical stimulation of the dorsal skin surface. bioscientifica.com This technique induces the release of the contents of the granular glands. The secreted material is then carefully washed from the frog's skin using deionized water and is often lyophilized (freeze-dried) to preserve the peptides for subsequent analysis. bioscientifica.com
Following collection, the crude, lyophilized secretion is redissolved and subjected to separation techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method used for the purification of peptides like this compound. nih.govresearchgate.net In this process, the crude mixture is passed through a column (commonly a C18 column) packed with a nonpolar stationary phase. frontiersin.orgnih.gov A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. frontiersin.org Fractions are collected, and those containing the peptide of interest are identified for further purification and characterization. researchgate.net
Table 1: Overview of this compound Isolation and Purification
| Step | Technique | Description |
|---|---|---|
| 1. Collection | Mild Electrical Stimulation | Non-lethal stimulation of the dorsal skin to induce secretion from granular glands. bioscientifica.com |
| 2. Preservation | Lyophilization (Freeze-Drying) | The collected secretion is washed off and freeze-dried to create a stable powder for storage and analysis. bioscientifica.com |
| 3. Separation | Reversed-Phase HPLC (RP-HPLC) | The crude secretion is fractionated based on the hydrophobicity of its components, allowing for the isolation of individual peptides. nih.govresearchgate.net |
Structural Determination Techniques
Once a pure sample of this compound is obtained, its primary and secondary structures are determined using various analytical methods.
The primary structure, which is the amino acid sequence of the peptide, is typically determined using mass spectrometry. mdpi.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique used to accurately measure the molecular mass of the purified peptide, which can then be confirmed against the theoretical mass calculated from its sequence. nih.govmdpi.com
The secondary structure, referring to the local three-dimensional folding of the peptide chain (e.g., α-helix or random coil), is often analyzed using Circular Dichroism (CD) spectroscopy. nih.govmdpi.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. These measurements can reveal the peptide's conformation, which often changes depending on its environment. For instance, many brevinin peptides exist as a random coil in aqueous solutions but adopt a more structured α-helical conformation in membrane-mimicking environments, a feature linked to their biological activity. nih.gov
Table 2: Techniques for Structural Characterization of this compound
| Structural Level | Technique | Purpose |
|---|---|---|
| Primary Structure | MALDI-TOF Mass Spectrometry | Determines the precise molecular weight and helps confirm the amino acid sequence of the peptide. nih.govmdpi.com |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Analyzes the peptide's conformational state (e.g., α-helix, random coil) in different solvent environments. nih.govmdpi.com |
Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, ESI QTOF2)
Mass spectrometry is a cornerstone technique for the discovery and characterization of novel peptides from complex biological mixtures like amphibian skin secretions. In the case of this compound, mass spectrometry was instrumental in its initial detection and the precise determination of its molecular mass.
During peptidomic analysis of skin secretions from the northern leopard frog, Rana pipiens, a distinct peptide signal was detected at a mass-to-charge ratio (m/z) of 2608. uzh.ch This signal was identified as a previously uncharacterized brevinin-1 peptide and was subsequently named Brevinin-1Pl (PLa). uzh.chnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are routinely employed for such analyses. This method allows for the rapid and sensitive detection of peptides, providing an accurate molecular weight that is crucial for initial identification and for confirming the purity and identity of synthetically produced peptides for further study. smolecule.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Source |
| Observed m/z | 2608 | Mass Spectrometry | uzh.ch |
| Peptide Identity | Brevinin-1Pl (PLa) | Mass Spectrometry | uzh.ch |
| Theoretical Monoisotopic Mass | 2607.5 Da | Calculated from Sequence | nih.gov |
Edman Degradation and DNA Sequencing
Determining the precise order of amino acids, or the primary sequence, is essential for understanding a peptide's structure and function. While Edman degradation is a classic and powerful method for N-terminal sequencing, the primary structure of this compound was ultimately elucidated through genetic analysis. nih.gov
Edman degradation is a chemical method that sequentially removes one amino acid at a time from the amino-terminus of a peptide. criver.com The process involves reacting the N-terminal amino group with a reagent, typically phenyl isothiocyanate (PITC), under alkaline conditions. criver.com Subsequent treatment with acid cleaves this labeled terminal residue, which can then be identified chromatographically. criver.com This cycle is repeated to determine the sequence. For related peptides from Rana pipiens, such as brevinin-1Pa and brevinin-1Pb, their sequences were initially determined using automated Edman degradation. nih.gov
However, for this compound, the definitive amino acid sequence was deduced from the nucleotide sequence of its corresponding DNA. nih.gov This molecular biology approach provides the full sequence of the precursor protein, from which the mature peptide sequence is then predicted.
Molecular Cloning and cDNA Analysis for Precursor Sequence Elucidation
The biosynthesis of this compound, like most antimicrobial peptides, involves the translation of a larger precursor protein that undergoes post-translational processing. The structure of this precursor was determined by cloning and sequencing the complementary DNA (cDNA) from a library constructed from frog skin mRNA.
The precursor cDNA encoding this compound contains the characteristic domains found in other brevinin family peptides. smolecule.comfrontiersin.org This organization includes:
A Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the precursor protein into the secretory pathway. smolecule.com
An Acidic Spacer Region: An intervening sequence of amino acids that separates the signal peptide from the mature peptide.
A Processing Site: Typically a pair of basic amino acid residues (e.g., -KR-) that signals for enzymatic cleavage. frontiersin.org
The Mature Peptide Sequence: The final, biologically active this compound peptide, which is released upon cleavage. smolecule.comfrontiersin.org
Genetic analyses of Rana pipiens have revealed that the this compound peptide is encoded by multiple alleles, specifically the Rp3 and Rp4 alleles, at a genetic locus named Brevinin1.1. smolecule.com This indicates that different genetic variants can produce the identical mature peptide. The deduced amino acid sequence for the mature this compound peptide is FFPIVAGVAAKVLKKIFCTISKKC. nih.gov
Table 2: Structural Organization of the this compound Precursor Protein
| Precursor Domain | Function | Typical Characteristics |
| Signal Peptide | Directs protein to the secretory pathway | ~22 amino acids, hydrophobic N-terminus |
| Acidic Spacer | Separates functional domains | Contains acidic residues |
| Cleavage Site | Site for enzymatic processing | Dibasic residues (e.g., Lys-Arg, -KR-) |
| Mature Peptide | Biologically active antimicrobial peptide | FFPIVAGVAAKVLKKIFCTISKKC |
Structural Biology and Conformation of Brevinin 1pla
Elucidation of Primary Amino Acid Sequence
The primary structure of a peptide is the unique linear sequence of its amino acids. The specific amino acid sequence for Brevinin-1PLa was determined through peptide isolation and characterization from the skin secretions of Rana palustris. capes.gov.brimrpress.com The peptide consists of 24 amino acid residues. nih.gov
The elucidated primary sequence for this compound is: FFPNVASVPGQVLKKIFCAISKKC imrpress.com
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Phenylalanine | F |
| 3 | Proline | P |
| 4 | Asparagine | N |
| 5 | Valine | V |
| 6 | Alanine | A |
| 7 | Serine | S |
| 8 | Valine | V |
| 9 | Proline | P |
| 10 | Glycine | G |
| 11 | Glutamine | Q |
| 12 | Valine | V |
| 13 | Leucine | L |
| 14 | Lysine (B10760008) | K |
| 15 | Lysine | K |
| 16 | Isoleucine | I |
| 17 | Phenylalanine | F |
| 18 | Cysteine | C |
| 19 | Alanine | A |
| 20 | Isoleucine | I |
| 21 | Serine | S |
| 22 | Lysine | K |
| 23 | Lysine | K |
| 24 | Cysteine | C |
Source: IMR Press imrpress.com
Analysis of Conserved Structural Motifs
The Brevinin-1 (B586460) family of peptides is characterized by several conserved structural motifs that are crucial for their function. These include a C-terminal disulfide loop, a hydrophobic N-terminal region, and a flexible hinge region.
A defining feature of most brevinin-1 peptides is a cyclic heptapeptide (B1575542) domain at the C-terminus, commonly referred to as the "Rana box". nih.govresearchgate.net This structure is formed by an intramolecular disulfide bond between two cysteine residues. researchgate.netmdpi.com In this compound, these residues are located at positions 18 and 24. imrpress.comnih.gov The resulting seven-amino-acid ring has the sequence Cys-Ala-Ile-Ser-Lys-Lys-Cys. This structure generally follows the conserved pattern Cys-(Xaa)4-Lys-Cys24. nih.govmdpi.com The disulfide bridge is thought to play a significant role in stabilizing the peptide's structure and influencing its biological activity. psu.edu
Brevinin-1 peptides possess a characteristically hydrophobic N-terminal domain. mdpi.commdpi.com This region is rich in nonpolar amino acid residues, which facilitates the peptide's interaction with the lipid bilayer of microbial cell membranes. mdpi.com In this compound, the N-terminal sequence FFPNVASVPGQVLKKI contains a high proportion of hydrophobic residues, including Phenylalanine (F), Proline (P), Valine (V), Alanine (A), and Leucine (L). This hydrophobicity is a critical factor for the peptide's function. mdpi.com Many brevinins feature a highly conserved FLP (Phenylalanine-Leucine-Proline) tripeptide at the N-terminus, whereas this compound begins with an FFP motif, maintaining the strong hydrophobic character. imrpress.commdpi.com
Secondary Structure Analysis in Membrane-Mimetic Environments
The secondary structure of brevinin peptides is highly dependent on their environment. This conformational flexibility is key to their mechanism of action.
In an aqueous solution, brevinin-1 peptides typically exist in a disordered, random coil state. nih.govresearchgate.net However, in the presence of a hydrophobic, membrane-mimetic environment, such as trifluoroethanol (TFE) solution or lipid micelles, they undergo a conformational change to form an amphipathic α-helical structure. nih.govresearchgate.net This induced helix is amphipathic, meaning it has two distinct faces: a hydrophobic face and a hydrophilic (or polar/cationic) face.
The hydrophobic face, rich in nonpolar residues, inserts into the lipid core of the target cell membrane. mdpi.com The cationic face, containing positively charged residues like Lysine (K), remains oriented towards the negatively charged phospholipid head groups of the bacterial membrane or the aqueous environment. nih.gov This amphipathic nature is essential for disrupting the membrane bilayer, which is a primary mechanism of their antimicrobial action. nih.gov The distribution of hydrophobic and charged amino acids in the this compound sequence is consistent with the ability to form such a structure.
Circular Dichroism (CD) Spectroscopy Studies
There are no specific Circular Dichroism (CD) spectroscopy studies for this compound reported in the scientific literature. This analytical technique, which measures the differential absorption of left- and right-circularly polarized light, is a common method for determining the secondary structure of peptides in different environments. scilit.comwikipedia.org For many peptides in the brevinin family, CD studies have shown that they typically adopt a random coil conformation in aqueous solutions and transition to a more structured α-helical conformation in membrane-mimicking environments, a key aspect of their biological activity. scilit.com However, no such experimental data has been published for this compound itself.
Computational Secondary Structure Prediction (e.g., GOR IV, I-TASSER)
Similarly, there is no published research on the computational secondary structure prediction of this compound using algorithms such as GOR IV or the I-TASSER (Iterative Threading ASSEmbly Refinement) server. researchgate.netnih.govnih.gov These computational tools are powerful methods for predicting the three-dimensional structure of a protein or peptide from its amino acid sequence. researchgate.netresearchgate.net While I-TASSER has been used to simulate the structure of other brevinins, such as Brevinin-1BYa, these analyses have not been performed or published for this compound. researchgate.net The lack of significant antimicrobial activity found in initial screenings may have limited further investigation into its detailed structural properties. nih.gov
Mechanistic Investigations of Brevinin 1pla Action at the Molecular and Cellular Level
Membrane Interaction and Disruption Mechanisms
The primary mode of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of the microbial cell membrane. nih.gov This process involves a series of molecular interactions that ultimately compromise membrane integrity, leading to cell death.
The initial contact between Brevinin-1PLa and a microbial cell is governed by electrostatic forces. frontiersin.org Microbial membranes are characteristically rich in negatively charged components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. frontiersin.org this compound possesses a net positive charge due to the presence of cationic amino acid residues. nih.govnih.gov This positive charge facilitates a strong electrostatic attraction to the anionic microbial surface, concentrating the peptide at the membrane. frontiersin.orgimrpress.com This initial binding is a critical prerequisite for the subsequent disruptive events. imrpress.com
For instance, a related peptide, Brevinin-1GHd, which also contains positively charged lysine (B10760008) residues, is thought to have LPS-neutralizing activity due to these strong electrostatic interactions. frontiersin.org Similarly, the higher positive charge of brevinin-1PLc, a close relative of this compound, is suggested to enhance its interaction with the negatively charged bacterial cell envelope. semanticscholar.org
Following the initial electrostatic binding, this compound is believed to disrupt the membrane through the formation of pores or other structural perturbations. Several models have been proposed to describe this process, with the "barrel-stave" and "carpet" models being the most prominent. nih.govresearchgate.net
Barrel-Stave Model: In this model, the peptide monomers insert themselves into the lipid bilayer, aggregating to form a barrel-like structure that creates a transmembrane pore. researchgate.netmdpi.com The hydrophobic regions of the peptide align with the lipid core of the membrane, while the hydrophilic regions face inward, forming an aqueous channel. mdpi.com This allows for the leakage of ions and essential metabolites, leading to cell death.
Carpet Model: Alternatively, the carpet model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netnih.gov This carpeting effect disrupts the local membrane structure. Once a critical concentration is reached, the peptides can cause the membrane to disintegrate in a detergent-like manner by forming micelles. mdpi.comnih.gov
Research on the brevinin-1 (B586460) family of peptides suggests a correlation between their hydrophobicity and their lytic activity, with actions aligning with the carpet model in prokaryotic cells. semanticscholar.orgnih.gov
Table 1: Comparison of Pore Formation Models
| Feature | Barrel-Stave Model | Carpet Model |
|---|---|---|
| Peptide Orientation | Perpendicular to the membrane | Parallel to the membrane surface |
| Mechanism | Forms a stable, barrel-shaped pore | Disrupts membrane like a detergent |
| Peptide Aggregation | Forms a structured aggregate | Accumulates on the membrane surface |
| Membrane Integrity | Creates a discrete channel | Leads to widespread membrane disruption |
The ability of this compound and its analogs to permeabilize microbial membranes is experimentally verified using fluorescent dyes like SYTOX Green. nih.gov SYTOX Green is a nucleic acid stain that cannot penetrate the intact membranes of living cells. nih.gov However, when the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.gov
Studies on brevinin-1pl and its engineered analogues have utilized the SYTOX Green uptake assay to confirm membrane disruption as a primary mode of action. nih.gov An increase in fluorescence intensity directly correlates with the degree of membrane permeabilization caused by the peptide. nih.govresearchgate.net This method provides a quantitative measure of the peptide's ability to damage the cell membrane. semanticscholar.orgnih.gov
A key consequence of membrane permeabilization by this compound is the depolarization of the microbial membrane potential. The influx and efflux of ions through the pores or disruptions created by the peptide dissipate the electrochemical gradient across the membrane. This depolarization is a critical step in the bactericidal process. frontiersin.org
Studies on other brevinin peptides have demonstrated their capacity to induce membrane depolarization in bacteria such as Vibrio cholerae. researchgate.net This effect is often a precursor to pore formation and cell lysis. researchgate.net The disruption of the membrane potential can inhibit essential cellular processes that rely on this gradient, further contributing to cell death.
Exploration of Intracellular Target Interactions
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the membrane and interact with intracellular components.
There is evidence to suggest that some antimicrobial peptides, after entering the cell, can interact with intracellular targets such as nucleic acids. frontiersin.org These interactions can interfere with essential cellular processes like DNA replication and protein synthesis. frontiersin.org Cationic peptides can bind to the negatively charged phosphate (B84403) backbone of DNA. libretexts.org
Other Putative Intracellular Modalities
While the primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, is membrane disruption, evidence suggests that they may also interact with intracellular targets or trigger specific cellular pathways. imrpress.com These alternative modalities could act in concert with or as a consequence of membrane permeation.
Calpain Activation
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases found in the cytosol. sigmaaldrich.comutoronto.ca In their inactive state, they exist as proenzymes. frontiersin.org An increase in the intracellular concentration of calcium (Ca2+) triggers their activation, which often involves translocation to the cell membrane. frontiersin.orgcas.cz Calpains are considered modulators of various cellular functions and have been implicated in processes such as cytoskeletal remodeling, cell differentiation, and apoptosis. utoronto.ca
The activation of calpain can initiate a cascade of events, including the cleavage of specific target proteins. cas.cz Notably, there is significant cross-talk between calpain and caspase pathways in apoptosis; calpain can activate certain caspases (like caspase-7 and -12), and caspase-3 can cleave the endogenous calpain inhibitor, calpastatin, leading to calpain activation. frontiersin.org Although the membrane-disrupting properties of peptides like this compound could theoretically alter intracellular calcium homeostasis and lead to calpain activation, direct experimental evidence linking brevinin family peptides to this specific pathway is not yet established.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. frontiersin.org Several antimicrobial peptides have been found to selectively induce apoptosis in cancer cells. nih.gov
Research on Brevinin-1RL1, a related peptide from the Brevinin-1 family isolated from Rana limnocharis, demonstrates potent anti-tumor activity by inducing both necrosis and apoptosis. nih.govmdpi.com Studies showed that Brevinin-1RL1's effects were caspase-dependent, as a pan-caspase inhibitor could rescue the tumor cells from the peptide-induced death. nih.gov This suggests that the peptide triggers both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov The ability of Brevinin-1RL1 to preferentially inhibit tumor cells over non-tumor cells highlights its potential therapeutic selectivity. mdpi.com
Table 1: Inhibitory Activity (IC₅₀) of Brevinin-1RL1 on Various Cell Lines This interactive table summarizes the concentration of Brevinin-1RL1 required to inhibit the growth of 50% of cells for different cancer and non-cancer cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Source |
| A549 | Human lung carcinoma | 6.23 | mdpi.com |
| Hela | Human cervical carcinoma | 8.17 | mdpi.com |
| SGC-7901 | Human gastric carcinoma | 9.85 | mdpi.com |
| HBE | Human bronchial epithelial (non-tumor) | 57.34 | mdpi.com |
Immunomodulatory Effects
Immunomodulation refers to the alteration of the immune system's response. maizelslab.org While this activity is more commonly reported for the Brevinin-2 family of peptides, recent findings indicate that Brevinin-1 peptides also possess this capability. frontiersin.orgresearchgate.net A study on Brevinin-1GHd identified it as the first peptide in the Brevinin-1 family to exhibit significant anti-inflammatory and lipopolysaccharide (LPS)-neutralizing activities. frontiersin.org Such effects are crucial for controlling the excessive inflammatory responses that can occur during severe infections. Although specific immunomodulatory studies on this compound are limited, its classification within this family suggests it may share these properties. frontiersin.org
Correlation between Structural Features and Mechanistic Pathways
The biological activity of this compound and related peptides is intrinsically linked to their molecular structure. wikipedia.org Key structural parameters such as charge, hydrophobicity, and secondary structure dictate the peptide's interaction with cell membranes and its subsequent mechanism of action. ju.edu.joresearchgate.net
Brevinin-1 peptides are typically 24-residue cationic peptides. google.com Their structure can be broadly divided into two domains:
N-Terminal Amphipathic α-Helix: In a hydrophobic, membrane-like environment, the N-terminal portion of the peptide folds into an amphipathic α-helix. researchgate.netgoogle.com This structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is critical for membrane interaction. researchgate.net The positively charged face is attracted to the anionic components of bacterial membranes, while the hydrophobic face inserts into the lipid bilayer, leading to permeabilization. researchgate.net
The relationship between structure and function is a delicate balance. ju.edu.jo For example, increasing a peptide's net positive charge or hydrophobicity can enhance its antimicrobial potency, but often at the cost of increased toxicity to host cells (hemolytic activity). ju.edu.jofrontiersin.org Rational design of peptide analogues often involves modifying these features to optimize the therapeutic index.
Studies on Brevinin-1E have provided specific insights into this structure-activity relationship:
Table 2: Effect of Structural Modifications on the Activity of Brevinin-1E This interactive table details how specific changes to the peptide's structure impact its antimicrobial activity against *S. aureus and its hemolytic activity.*
| Peptide Modification | Antimicrobial Activity (vs. S. aureus) | Hemolytic Activity | Structural Implication | Source |
| None (Full Peptide) | Potent | High | Baseline activity | nih.gov |
| N-Terminal Deletion (3 a.a.) | Largely Unaffected | Dramatically Reduced | N-terminus is key for hemolysis but not essential for antibacterial action. | nih.gov |
| Linearized (Disulfide Bridge Removed) | Largely Unaffected | Largely Unaffected | Rana-box not critical for activity in the full-length peptide. | nih.gov |
| N-Terminal Deletion + Linearization | Unaffected | Reduced | Demonstrates the primary role of the N-terminus in hemolytic activity. | nih.gov |
These findings underscore that different structural domains of brevinin peptides can be responsible for distinct biological activities, allowing for targeted modifications to enhance desired therapeutic effects while minimizing cytotoxicity.
Biological Activities and Functional Spectrum of Brevinin 1pla
Broad-Spectrum Antimicrobial Efficacy
Brevinin-1PLa and its related peptides have been shown to possess broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.orgresearchgate.net The effectiveness of these peptides is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. idstewardship.comidexx.com
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium)
The brevinin family of peptides generally exhibits potent activity against Gram-positive bacteria. researchgate.net For instance, a related peptide, brevinin-1BYa, showed significant growth-inhibitory activity against Staphylococcus aureus with a MIC of 2 µM and against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2.5 µM. researchgate.netnih.gov Another analogue, brevinin-1pl-5R, demonstrated a MIC of 2 µM against Enterococcus faecium. frontiersin.org In contrast, this compound itself showed no antimicrobial activity against Staphylococcus epidermidis at the concentrations tested in one study. uzh.ch
Staphylococcus aureus and Enterococcus faecium are significant human pathogens, and the emergence of antibiotic-resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE) poses a major public health challenge. nih.govunimelb.edu.au The potent activity of some brevinin peptides against these resistant strains highlights their potential as templates for new therapeutic agents. nih.govmdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin Peptides against Gram-Positive Bacteria
| Peptide | Staphylococcus aureus | MRSA | Staphylococcus epidermidis | Enterococcus faecium |
|---|---|---|---|---|
| Brevinin-1BYa | 2 µM researchgate.net | 2.5 µM nih.gov | - | - |
| Brevinin-1pl-5R | - | - | - | 2 µM frontiersin.org |
| This compound | - | - | No activity uzh.ch | - |
| Brevinin-1GHd | 2 µM nih.gov | 4 µM nih.gov | - | - |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Aeromonas hydrophila, Klebsiella pneumoniae)
The activity of brevinin peptides against Gram-negative bacteria can be more variable. researchgate.net For example, brevinin-1BYa displayed activity against Escherichia coli with a MIC of 17 µM. researchgate.net Another peptide, brevinin-1GHd, showed MICs of 8 µM and 32 µM against E. coli and Pseudomonas aeruginosa, respectively. nih.gov However, some brevinins, including this compound, have demonstrated no activity against certain Gram-negative species like Aeromonas hydrophila at the tested concentrations. uzh.ch
Gram-negative bacteria such as E. coli, P. aeruginosa, and Klebsiella pneumoniae are common causes of infections and are increasingly developing resistance to conventional antibiotics. ijbcp.commdpi.com Aeromonas hydrophila is a pathogen that can cause disease in amphibians and humans. nih.govunirioja.es
Table 2: Minimum Inhibitory Concentration (MIC) of Brevinin Peptides against Gram-Negative Bacteria
| Peptide | Escherichia coli | Pseudomonas aeruginosa | Aeromonas hydrophila | Klebsiella pneumoniae |
|---|---|---|---|---|
| Brevinin-1BYa | 17 µM researchgate.net | - | - | - |
| Brevinin-1GHd | 8 µM nih.gov | 32 µM nih.gov | - | - |
| This compound | - | - | No activity uzh.ch | - |
| Brevinin-1pl | 4 µM frontiersin.org | 16 µM (MBC) frontiersin.org | - | - |
Antifungal Activity (e.g., Candida albicans)
Several brevinin peptides have demonstrated activity against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans. nih.govnih.govnih.gov Brevinin-1BYa was found to be particularly potent, with a MIC of less than or equal to 10 µM against various Candida species, including C. albicans. nih.gov Another peptide, brevinin-1GHd, had a MIC of 4 µM against C. albicans. nih.gov
**Table 3: Minimum Inhibitory Concentration (MIC) of Brevinin Peptides against *Candida albicans***
| Peptide | Candida albicans |
|---|---|
| Brevinin-1BYa | ≤10 µM nih.gov |
| Brevinin-1GHd | 4 µM nih.gov |
| Brevinin-1PRa | 100 µM |
Activity against Amphibian-Specific Pathogens (e.g., Batrachochytrium dendrobatidis)
A significant threat to amphibian populations worldwide is the chytrid fungus Batrachochytrium dendrobatidis (Bd), the causative agent of chytridiomycosis. nih.govamphibiaweb.org Research has shown that various antimicrobial peptides from frog skin, including members of the brevinin family, can inhibit the growth of Bd. nih.gov While some brevinin peptides, like brevinin-1Pa, -1Pb, and -1Pg, were effective at inhibiting Bd growth with MICs between 6.25 and 12.5 µM, this compound was found to be significantly less active, with a MIC of approximately 50 µM. uzh.ch
Anti-biofilm Capabilities
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to various surfaces. researchgate.net Biofilms are notoriously difficult to eradicate and are a major factor in persistent and chronic infections due to their increased resistance to antimicrobial agents. chiet.edu.eg
Inhibition of Biofilm Formation
Some brevinin peptides have shown the ability to inhibit the formation of biofilms. nih.gov For example, brevinin-1GHd was able to inhibit the formation of S. aureus and MRSA biofilms at concentrations of 2 µM and 4 µM, respectively. nih.gov This anti-biofilm activity represents a significant therapeutic advantage, as it targets a key virulence factor of many pathogenic bacteria. nih.govrsc.orgnih.gov
Table 4: Anti-biofilm Activity of Brevinin-1GHd
| Organism | Inhibition of Biofilm Formation | Eradication of Mature Biofilm |
|---|---|---|
| S. aureus | 2 µM nih.gov | 2 µM nih.gov |
| MRSA | 4 µM nih.gov | 16 µM nih.gov |
Eradication of Mature Biofilms
Biofilms are complex, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. cambridgemedia.com.aufrontiersin.org These structures provide significant protection to bacteria from antimicrobial agents and the host immune system, making infections associated with them difficult to treat. cambridgemedia.com.auasm.orgnih.gov The formation of a mature biofilm typically occurs over 2 to 4 days and can become a persistent source of infection. cambridgemedia.com.au
Antimicrobial peptides (AMPs) like those in the Brevinin family are being investigated as potential agents to combat biofilm-related infections. biorxiv.orgbiorxiv.orgresearchgate.net Some Brevinin peptides have demonstrated the ability to not only inhibit the formation of biofilms but also to eradicate established, mature biofilms. researchgate.netmdpi.com For instance, certain Brevinin-1 (B586460) analogues have shown efficacy in disrupting the biofilms of resilient bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). mdpi.com The mechanism of action often involves disruption of the bacterial membrane, leading to the leakage of cellular contents. mdpi.com
The effectiveness of these peptides against biofilms is a significant area of research, as conventional antibiotics are often rendered ineffective against bacteria within a biofilm. asm.orgnih.gov The ability to eradicate mature biofilms is a critical attribute for any new anti-infective agent. emerypharma.com
Immunomodulatory and Anti-inflammatory Properties
Beyond their direct antimicrobial actions, certain Brevinin peptides exhibit significant immunomodulatory and anti-inflammatory effects. This dual functionality makes them promising candidates for therapies against infectious diseases, which often involve both pathogenic microbes and an inflammatory response from the host.
Lipopolysaccharide (LPS)-Neutralizing Activity
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory response. cellsciences.com The neutralization of LPS is a key strategy in mitigating the severe inflammatory cascade that can lead to conditions like septic shock. rsc.orgtermedia.pl
Several peptides within the Brevinin-1 family have demonstrated the ability to directly bind to and neutralize LPS. nih.govnih.govfrontiersin.org This interaction is often facilitated by the peptide's physicochemical properties. The presence of positively charged amino acids, such as lysine (B10760008) and arginine, allows for electrostatic interactions with the negatively charged portions of LPS. mdpi.com Additionally, hydrophobic amino acids can interact with the lipid A component of LPS, further strengthening the bond. mdpi.com
For example, the peptide Brevinin-1GHd has been shown to directly bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govfrontiersin.org This binding activity effectively neutralizes the endotoxic effects of LPS. nih.govfrontiersin.org Similarly, Brevinin-1BW has also been noted for its significant LPS-binding activity. nih.gov
Modulation of Inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-1β)
The binding of LPS to immune cells triggers the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), which are key mediators of the inflammatory response. nih.govclevelandclinic.orgwikipedia.org The overproduction of these cytokines can lead to a "cytokine storm" and severe tissue damage. wikipedia.orgmdpi.com
Brevinin peptides that neutralize LPS can consequently suppress the release of these inflammatory cytokines. nih.govfrontiersin.org For instance, in studies using LPS-stimulated RAW 264.7 macrophage cells, Brevinin-1GHd was shown to significantly reduce the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner. nih.govfrontiersin.org At a concentration of 4 μM, Brevinin-1GHd reduced the release of TNF-α by approximately 44.09%, IL-6 by 72.10%, and IL-1β by 67.20%. nih.govfrontiersin.org This demonstrates a potent anti-inflammatory effect at the cellular level. Brevinin-1BW has also shown a significant anti-inflammatory effect in LPS-treated RAW264.7 cells. researchgate.netnih.gov
Table 1: Effect of Brevinin-1GHd on Cytokine Release in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Reduction with 4 µM Brevinin-1GHd (%) | Reference |
|---|---|---|
| TNF-α | 44.09 | nih.govfrontiersin.org |
| IL-6 | 72.10 | nih.govfrontiersin.org |
| IL-1β | 67.20 | nih.govfrontiersin.org |
Involvement in Specific Signaling Pathways (e.g., MAPK)
The anti-inflammatory effects of Brevinin peptides are mediated through their influence on specific intracellular signaling pathways. nih.govfrontiersin.org The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. thermofisher.comcreativebiomart.netmdpi.com This pathway includes key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). thermofisher.comnih.govnih.gov
Activation of the MAPK pathway by stimuli like LPS leads to the production of inflammatory mediators. nih.govfrontiersin.orgnih.gov Research has shown that Brevinin-1GHd exerts its anti-inflammatory effects by inactivating the MAPK signaling pathway. nih.govfrontiersin.org Specifically, it reduces the phosphorylation of JNK, ERK, and p38 proteins in LPS-stimulated cells. researchgate.netnih.govfrontiersin.org In one study, a 4 μM concentration of Brevinin-1GHd led to a reduction in the phosphorylation ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively. nih.govfrontiersin.org This indicates that the peptide's primary mode of inhibiting the LPS-induced inflammatory response is through the MAPK signaling pathway. nih.govfrontiersin.org
Table 2: Inhibition of MAPK Pathway Phosphorylation by Brevinin-1GHd
| MAPK Component | Reduction in Phosphorylation (%) | Reference |
|---|---|---|
| p-JNK/JNK | 27.68 | nih.govfrontiersin.org |
| p-ERK/ERK | 36.80 | nih.govfrontiersin.org |
| p-p38/p38 | 51.29 | nih.govfrontiersin.org |
Evolutionary Dynamics and Genetic Diversity of Brevinin 1pla
Genetic Loci and Allelic Variation within Rana pipiens and Rana palustris
The genetic foundation for Brevinin-1PLa is centered on a specific gene locus that exhibits significant variation between and within species.
In the Northern Leopard Frog (Rana pipiens) and the Pickerel Frog (Rana palustris), a key genetic locus encoding peptides of the brevinin-1 (B586460) family has been identified as Brevinin1.1. nih.gov This locus displays a highly unusual pattern of genetic variation, particularly in R. pipiens, where several divergent allelic lineages are actively segregating. nih.govnih.gov These lineages encode different peptides, with the most common being brevinin-1Pa, brevinin-1Pg, and this compound. nih.govnih.gov Specifically, two major alleles in R. pipiens, designated Rp3 and Rp4, both encode for the this compound peptide. nih.gov The presence of multiple, highly divergent alleles at a single locus within this species points to a complex evolutionary history. nih.gov
In stark contrast, the genetic landscape at the Brevinin1.1 locus in R. palustris is remarkably uniform. nih.gov Research indicates that the allele encoding this compound appears to be fixed in this species. nih.govnih.gov This lack of diversity suggests that the this compound-encoding allele (identical to the Rp4 allele in R. pipiens) has likely undergone a selective sweep, where a highly advantageous gene variant rapidly increases in frequency until it replaces all other alleles in the population. nih.govnih.gov While other loci in both species encode for other AMPs, the allelic distribution at the Brevinin1.1 locus highlights a fundamental divergence in their recent evolutionary paths. nih.gov
| Species | Key Alleles at Brevinin1.1 Locus | Encoded Brevinin-1 Peptide | Genetic Diversity at Locus |
|---|---|---|---|
| Rana pipiens | Rp1, Rp2, Rp3, Rp4 | Brevinin-1Pa, Brevinin-1Pg, this compound | High - Multiple divergent allelic lineages co-exist. nih.govnih.gov |
| Rana palustris | Rp4-like allele | This compound | Very Low - Allele appears to be fixed. nih.govnih.gov |
Population Genetics and Adaptive Divergence
The genetic makeup of this compound and related peptides varies significantly, not only between species but also among different populations of the same species, reflecting adaptation to local conditions.
The allelic differences at the Brevinin1.1 locus provide a clear example of both intraspecific (within a species) and interspecific (between species) divergence.
Intraspecific Variation (Rana pipiens): Within R. pipiens, there is substantial allelic diversity. Four main alleles (Rp1, Rp2, Rp3, Rp4) are found, which encode for at least three different brevinin peptides. nih.gov The alleles that code for this compound (Rp3 and Rp4) co-exist with alleles for other peptides. nih.gov Furthermore, the frequencies of these alleles differ markedly among geographically separate populations, suggesting that local selective pressures or genetic drift have led to adaptive divergence. nih.govnih.gov For instance, allele frequencies differ significantly between populations located east and west of the Mississippi River. nih.gov
Interspecific Variation (R. pipiens vs. R. palustris): The contrast between the two species is stark. While R. pipiens maintains a diverse portfolio of alleles at the Brevinin1.1 locus, R. palustris exhibits very low diversity, with the allele for this compound being nearly fixed. nih.gov The fact that the most common allele in R. palustris is identical to one of the alleles (Rp4) found in R. pipiens suggests a shared evolutionary origin followed by divergent selective paths. nih.gov This pattern points towards strong directional selection in R. palustris favoring this compound, while balancing or fluctuating selection in R. pipiens maintains a variety of peptide defenses. nih.gov
| Feature | Rana pipiens (Intraspecific) | Rana pipiens vs. Rana palustris (Interspecific) |
|---|---|---|
| Allelic Richness | High; several divergent allelic lineages. nih.gov | High in R. pipiens, very low in R. palustris. nih.gov |
| This compound Alleles | Alleles Rp3 and Rp4 encode this compound, co-circulating with other alleles. nih.gov | This compound allele is fixed in R. palustris but is just one of several variants in R. pipiens. nih.govnih.gov |
| Population Structure | Significant differences in allele frequencies among geographic populations. nih.govnih.gov | Suggests different selective regimes (e.g., selective sweep in R. palustris, balancing selection in R. pipiens). nih.gov |
Beyond the variation found at a single locus, gene duplication is a fundamental mechanism for expanding the arsenal (B13267) of AMPs in frogs. frontiersin.orgresearchgate.netnih.gov This process is a key driver of gene family expansion and provides the raw material for the evolution of new functions. researchgate.netplos.org
Analyses of the brevinin gene family in leopard frogs indicate that multiple gene duplication events have occurred, resulting in at least five distinct loci. pitt.edu When a gene is duplicated, one copy is free from the selective constraints of the original, allowing it to accumulate mutations and potentially evolve a new or modified function (neofunctionalization). plos.org Alternatively, the two copies can divide the ancestral functions between them (subfunctionalization). plos.org
In the context of AMPs, gene duplication allows for the rapid generation of a diverse suite of peptides. imrpress.com This expanded repertoire enhances the frog's ability to counter a broad and ever-evolving spectrum of pathogens. imrpress.com Therefore, the diversity of brevinins, including this compound, is not just a product of allelic variation at one locus but is also a result of a larger family of related genes created through duplication events over evolutionary time. oregonstate.edupitt.edu
Implications for Host Disease Resistance
The evolutionary dynamics and resulting genetic diversity of the this compound antimicrobial peptide have significant implications for the disease resistance of its host organisms, primarily the Northern Leopard Frog (Rana pipiens) and the Pickerel Frog (Rana palustris). The variation in the antimicrobial peptide (AMP) repertoire, including this compound, is thought to be a direct consequence of the selective pressures exerted by pathogens in the local environment. nih.govbiologists.com
Antimicrobial Spectrum and Potency
Research into the antimicrobial properties of the brevinin family of peptides has revealed a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govnih.gov However, studies testing the direct efficacy of this compound have yielded specific and noteworthy results. In comparative assays, while other brevinin-1 peptides like brevinin-1Pa, -1Pb, and -1Pg demonstrated notable activity against the chytrid fungus Batrachochytrium dendrobatidis (a major contributor to global amphibian declines), Aeromonas hydrophila, and Staphylococcus epidermidis, this compound itself showed little to no significant antimicrobial activity against these specific pathogens. nih.gov
Table 1: Comparative Antimicrobial Activity of Brevinin-1 Peptides
| Peptide | Target Pathogen: Batrachochytrium dendrobatidis | Target Pathogen: Aeromonas hydrophila | Target Pathogen: Staphylococcus epidermidis |
|---|---|---|---|
| Brevinin-1Pa | Active | Active | Active |
| Brevinin-1Pb | Active | Active | Active |
| Brevinin-1Pg | Active | Active | Active |
| This compound | No significant activity | No significant activity | No significant activity |
Data sourced from studies on purified brevinin peptides. nih.gov
Population-Specific Defense and Local Adaptation
Studies have revealed significant variation in the expression of AMPs among different populations of Rana pipiens. nih.gov For instance, the peptide mixtures from frogs in Vermont and Minnesota were found to be more effective at inhibiting B. dendrobatidis than those from Michigan frogs. nih.gov This geographic variation in peptide efficacy likely reflects adaptation to local pathogen communities. biologists.com
The presence and frequency of alleles encoding for this compound, such as Rp3 and Rp4, vary among frog populations. nih.gov While the allele for this compound appears to be fixed in Rana palustris at the Brevinin1.1 locus, it is part of a diverse array of segregating alleles in Rana pipiens. nih.gov This diversity is maintained by balancing selection, which suggests that different alleles, and therefore different peptides, may be advantageous under different environmental conditions or in the face of different pathogen challenges. nih.gov The model of fluctuating selection proposed for this locus implies that the fitness advantage of a particular allele, such as those encoding this compound, may change over time and space. nih.gov
Evolutionary Response to Pathogen Pressure
The evolution of the brevinin gene family is characterized by gene duplication and positive selection, driving the diversification of these peptides. pitt.edunih.gov This rapid evolution allows the host to engage in a co-evolutionary arms race with pathogens. oregonstate.edu The presence of multiple, divergent allelic lineages for brevinin-1, including those for this compound, is a testament to this ongoing evolutionary dynamic. nih.gov
Peptide Engineering and Structure Activity Relationship Sar Studies of Brevinin 1pla Analogues
Rational Design Principles for Optimized Peptides
The rational design of Brevinin-1PLa analogues involves targeted modifications to its primary amino acid sequence and chemical structure. These changes are based on well-understood principles of antimicrobial peptide function, focusing on parameters like net charge, hydrophobicity, amphipathicity, and structural stability, which are critical for membrane interaction and disruption. researchgate.net
Amino acid substitution is a primary strategy for modulating the activity of this compound. The focus often lies on the cationic residues, as the peptide's positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comnih.gov
Arginine Substitution : Replacing lysine (B10760008) residues with arginine is a common tactic. The guanidinium (B1211019) group of arginine is more basic and can form more hydrogen bonds than the primary amine of lysine, potentially leading to stronger interactions with the phosphate (B84403) groups on bacterial membranes. nih.govlibretexts.org In one study, analogues of this compound were created where lysine residues were replaced with arginine. nih.gov For example, brevinin-1pl-2R was generated by replacing the lysines at positions 22 and 23 with arginine. nih.govfrontiersin.org A more extensive substitution resulted in brevinin-1pl-5R , where all five lysine residues were replaced by arginine. nih.govfrontiersin.org The rationale is that these substitutions could enhance the peptide's ability to bind to and disrupt microbial membranes. nih.gov
Lysine Substitution : Conversely, increasing the number of lysine residues can also be explored. The analogue brevinin-1pl-6K was designed with an additional lysine, which increases the peptide's net positive charge. nih.gov However, increasing the charge does not always lead to enhanced activity, as it can also alter other critical physicochemical properties like hydrophobicity. nih.govfrontiersin.org
Histidine Substitution : Introducing histidine offers a unique advantage due to its imidazole (B134444) side chain, which has a pKa near physiological pH. albert.io This allows histidine-containing peptides to have a pH-sensitive charge and activity. The analogue brevinin-1pl-3H was designed with three histidine residues. nih.govfrontiersin.org At neutral pH, histidine is not fully charged, which can influence the peptide's electrostatic interactions with membranes. nih.gov
| Peptide | Sequence Modification | Net Charge at pH 7 | Hydrophobicity (H) |
| This compound | Parent Peptide | +5 | 0.587 |
| brevinin-1pl-2R | Lys22,23 -> Arg | +5 | 0.574 |
| brevinin-1pl-5R | All 5 Lys -> Arg | +5 | 0.534 |
| brevinin-1pl-6K | Added Lys | +6 | 0.548 |
| brevinin-1pl-3H | 3 His substitutions | +5 | 0.627 |
| Data sourced from Wang et al., 2025. nih.govfrontiersin.org |
The N-terminal region of brevinin peptides is typically a hydrophobic, alpha-helical domain that is crucial for inserting into and disrupting the lipid bilayer of microbial membranes. mdpi.com Studies on brevinin peptides have shown that this domain is highly conserved and includes key structural features. mdpi.com
Beyond amino acid sequences, chemical modifications provide another avenue for optimizing peptide function.
Amidation : Many naturally occurring antimicrobial peptides, including those in the brevinin family, feature a C-terminal amide group. nih.govresearchgate.net This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its interaction with bacterial membranes. nih.gov It also confers greater resistance to degradation by host carboxypeptidases, increasing the peptide's stability. nih.gov Synthetic analogues of this compound are therefore often amidated to mimic the native structure and improve bioactivity.
D-amino acid incorporation : Peptides are susceptible to breakdown by proteases, which limits their in-vivo applications. A key strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-amino acid stereoisomers. nih.gov Proteases are highly specific for L-amino acids, making peptides containing D-amino acids significantly more resistant to proteolytic degradation. nih.gov Studies on brevinin analogues have shown that introducing D-amino acids, such as D-Leucine, can enhance stability and, in some cases, augment antibacterial efficacy without significantly increasing toxicity. researchgate.netnih.gov For example, the D-Leucine-substituted analogue B1OS-D-L showed antibacterial activity that was around ten times stronger than its parent peptide. researchgate.net
Impact of Structural Modifications on Biological Activities
The rational modifications detailed above have direct and measurable consequences on the biological functions of this compound analogues, particularly their effectiveness against bacteria and the range of microbes they can target.
Strategic amino acid substitutions have been shown to enhance the antimicrobial potency of this compound against specific pathogens. The analogue brevinin-1pl-5R , with all lysines replaced by arginines, demonstrated improved efficacy against the Gram-positive bacterium Enterococcus faecium, with its Minimum Inhibitory Concentration (MIC) decreasing from 4 µM to 2 µM. nih.govfrontiersin.org Similarly, the D-amino acid substituted analogue D-9L , a modification of a different brevinin-1 (B586460) peptide, showed remarkably enhanced antibacterial efficacy against all tested bacteria, surpassing the parent peptide. nih.gov However, not all modifications lead to improvement. The addition of a lysine residue in brevinin-1pl-6K actually reduced its activity against Gram-positive bacteria, likely due to an associated decrease in hydrophobicity. nih.govfrontiersin.org
Modifications can selectively alter a peptide's effectiveness against different classes of bacteria, primarily due to the differences in their cell wall structures.
Gram-positive vs. Gram-negative Activity : Substitutions with arginine in this compound analogues tended to improve their performance against Gram-positive bacteria while simultaneously reducing their effectiveness against Gram-negative bacteria. nih.govnih.gov For example, brevinin-1pl-5R was more active against Gram-positive E. faecium but significantly less active against Gram-negative strains. nih.govfrontiersin.org This suggests that the guanidinium group of arginine is more effective at penetrating the thick peptidoglycan layer of Gram-positive organisms. nih.gov In contrast, the analogue brevinin-1pl-6K (with an added lysine) showed reduced activity against Gram-positive bacteria, but its activity against Gram-negative bacteria like E. coli and K. pneumoniae remained consistent with the parent peptide. nih.govfrontiersin.org The histidine-substituted analogue, brevinin-1pl-3H , largely lost its potency against Gram-negative bacteria but retained moderate activity against Gram-positive bacteria like MRSA. nih.govfrontiersin.org
| Peptide | S. aureus (MRSA) | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa |
| This compound | 2 | 4 | 4 | 8 | 8 |
| brevinin-1pl-2R | 2 | 4 | 4 | 8 | 8 |
| brevinin-1pl-5R | 2 | 2 | >64 | >64 | >64 |
| brevinin-1pl-6K | 4 | 8 | 4 | 8 | 16 |
| brevinin-1pl-3H | 4 | 16 | >64 | >64 | >64 |
| Data represents Minimum Inhibitory Concentration (MIC) in µM. Sourced from Wang et al., 2025. nih.govfrontiersin.org |
Balancing Efficacy with Challenges in Peptide Development
The journey of developing antimicrobial peptides (AMPs) like this compound into viable therapeutic agents is marked by a critical balancing act: maximizing their potent antimicrobial and anticancer effects while mitigating inherent challenges such as toxicity, poor selectivity, and instability. nih.govfrontiersin.orgresearchgate.net A primary obstacle for the clinical application of many peptides in the brevinin family is their high hemolytic activity, which can limit their systemic use. researchgate.netresearchgate.net Consequently, a significant focus of peptide engineering and structure-activity relationship (SAR) studies is to modulate the peptide's structure to achieve a desirable therapeutic window.
Addressing Hemolytic Activity and Selectivity
A central theme in the development of brevinin analogues is the decoupling of antimicrobial efficacy from hemolytic toxicity. The therapeutic potential of many promising AMPs is often curtailed by their propensity to lyse red blood cells, a significant side effect. frontiersin.orgresearchgate.net For the brevinin family, structural features like net positive charge and hydrophobicity are crucial determinants of both activities. ju.edu.jo Generally, an increase in net charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes, boosting antimicrobial action. ju.edu.jo However, excessive hydrophobicity and charge can also lead to non-specific interactions with the zwitterionic membranes of eukaryotic cells, such as erythrocytes, resulting in elevated hemolytic activity. ju.edu.joju.edu.jo The goal is to find an optimal balance between these properties. ju.edu.jo
Research into analogues of the closely related brevinin-1pl has provided significant insights into strategies for improving selectivity. nih.govfrontiersin.org Strategic amino acid substitutions have been shown to modulate the peptide's activity profile:
Arginine Substitutions: Introducing arginine residues in analogues like brevinin-1pl-2R and brevinin-1pl-5R was found to enhance activity against Gram-positive bacteria. frontiersin.orgfrontiersin.org However, this modification also led to an increase in hemolytic activity, even at concentrations required for antimicrobial effects. frontiersin.org
Lysine Substitution: The analogue brevinin-1pl-6K , where a lysine was substituted, exhibited reduced activity against Gram-positive bacteria, which was attributed to decreased hydrophobicity. frontiersin.org On the other hand, its hemolytic activity was also reduced. nih.gov
Histidine Substitution: An analogue with three histidine substitutions, brevinin-1pl-3H , showed a promising profile. While its activity against Gram-negative bacteria was somewhat diminished, it displayed significantly reduced hemolysis, indicating improved selectivity. nih.govfrontiersin.orgnih.gov This particular analogue also demonstrated low cytotoxicity against normal human skin cells, highlighting its potential for topical applications. nih.govfrontiersin.org
Other structural modification strategies explored for the brevinin family include the truncation of N-terminal amino acids, which has been shown to dramatically reduce hemolytic activity while largely preserving antimicrobial potency in peptides like brevinin 1E. nih.gov Furthermore, creating linear analogues by modifying the C-terminal cysteine disulfide bridge—a conserved feature known as the "Rana box"—has also been reported to decrease hemolytic activity. researchgate.netnih.gov These studies collectively demonstrate that rational design, guided by SAR principles, can successfully yield analogues with a more favorable therapeutic index.
Table 1: Comparative Activity of Brevinin-1pl and Its Analogues This interactive table summarizes the minimum inhibitory concentration (MIC) against various microbes and the hemolytic activity of brevinin-1pl and its engineered analogues.
| Peptide | MIC vs. E. faecium (µM) | MIC vs. MRSA (µM) | MIC vs. E. coli (µM) | MIC vs. P. aeruginosa (µM) | Hemolytic Activity |
| brevinin-1pl | 4 | 2 | 4 | 16 | Moderate to High |
| brevinin-1pl-2R | 4 | 2 | 4 | 8 | Increased |
| brevinin-1pl-5R | 2 | 2 | >64 | >64 | Increased |
| brevinin-1pl-6K | 16 | 8 | 4 | 16 | Reduced |
| brevinin-1pl-3H | 16 | 4 | 32 | 64 | Reduced |
Data sourced from studies on brevinin-1pl. nih.govfrontiersin.orgfrontiersin.org
Stability and Proteolytic Degradation Considerations
The stability of a peptide is not only sequence-dependent but is also influenced by environmental conditions such as temperature and pH. mdpi.com Furthermore, assessing stability can be complex, as studies have shown that peptides can degrade at different rates in whole blood, plasma, and serum. nih.govplos.org This discrepancy arises because the process of preparing plasma and serum can activate or inhibit different proteases, potentially leading to misleading in vitro stability data that does not accurately reflect the in vivo situation. nih.govplos.org
While specific degradation pathways for this compound have not been extensively detailed, the general principles of peptide instability apply. The development of robust analogues must therefore include strategies to enhance proteolytic stability. Common approaches that could be applied to this compound include:
Amino Acid Substitution: Replacing natural L-amino acids at known or predicted cleavage sites with D-amino acids or other non-natural amino acids can block protease recognition and cleavage.
Structural Modification: Truncating peptides to create shorter, potentially more stable active fragments is another viable strategy. mdpi.com Shorter peptides can sometimes exhibit improved stability and lower production costs. mdpi.com
Terminal Modifications: Capping the N-terminus (e.g., through acetylation) or the C-terminus (e.g., through amidation) can protect the peptide from degradation by exopeptidases.
Addressing these stability challenges is essential to realize the full therapeutic potential of this compound analogues, particularly for systemic infections where a sustained presence in circulation is required.
Advanced Research Methodologies and Future Directions in Brevinin 1pla Research
High-Resolution Structural Analyses
Determining the three-dimensional structure of Brevinin-1PLa is fundamental to understanding its function. High-resolution techniques are crucial for visualizing the peptide's conformation, which is often dependent on its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, mimicking different biological environments. For antimicrobial peptides, NMR studies are often conducted in aqueous solutions and in the presence of membrane-mimicking agents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergent micelles (e.g., sodium dodecyl sulfate). These studies reveal conformational changes that are critical for activity.
While a specific high-resolution NMR structure for this compound has not been detailed in published literature, research on the highly homologous peptide Brevinin-1BYa provides a methodological blueprint. Studies on Brevinin-1BYa showed that the peptide is unstructured in aqueous solution but adopts a distinct helix-hinge-helix motif in membrane-mimicking environments. The structure consists of two α-helices connected by a flexible hinge, a common feature for this peptide family that facilitates interaction with and disruption of microbial membranes. Similar studies on this compound would be expected to show a transition from a random coil in aqueous solution to an α-helical structure in hydrophobic environments, a hallmark of many membrane-active antimicrobial peptides.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary tool in structural biology, allowing for the visualization of biomolecules in a near-native, hydrated state. This technique is particularly valuable for studying large protein complexes and peptide-membrane interactions that are challenging to crystallize for X-ray diffraction.
To date, there are no specific Cryo-EM studies published for this compound. However, the application of Cryo-EM and its tomographic extension, Cryo-ET, to other antimicrobial peptides (AMPs) demonstrates its immense potential. Cryo-ET, for instance, can capture high-resolution 3D images of peptides interacting with bacterial cells, visualizing events like membrane pore formation, membrane thinning, or complete disruption in unprecedented detail. Future Cryo-EM studies on this compound could provide direct visual evidence of its mechanism of action, clarifying whether it forms discrete pores, disrupts the membrane in a detergent-like manner, or induces other structural perturbations.
Biophysical Techniques for Membrane Interaction Characterization
Understanding how this compound interacts with and compromises bacterial membranes is key to elucidating its antimicrobial activity. A suite of biophysical techniques is employed to characterize these interactions.
Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides in different environments. For brevinin-1pl, a closely related peptide, CD analysis confirmed that it exists as a random coil in an aqueous solution (10 mM NH₄AC) but transitions to a predominantly alpha-helical structure in a membrane-mimetic environment (50% TFE solution). This conformational change is critical for its membrane-disrupting function.
Membrane permeability assays, using fluorescent dyes like SYTOX Green, provide direct evidence of membrane disruption. SYTOX Green is a dye that cannot penetrate intact cell membranes but fluoresces upon binding to intracellular nucleic acids. Studies on brevinin-1pl and its analogues have used this assay to confirm that the peptides compromise the integrity of bacterial membranes, which is a primary mode of their action.
Other valuable biophysical techniques that could be applied to further characterize this compound's membrane interactions include:
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters (affinity, enthalpy, and entropy) of peptide binding to model lipid vesicles.
Surface Plasmon Resonance (SPR): To study the kinetics of peptide binding to and dissociation from lipid bilayers in real-time.
Lipid Monolayer Penetration Assays: To measure the ability of the peptide to insert into a lipid monolayer at an air-water interface, providing insights into its membrane-penetrating capabilities.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet, random coil) | Confirms conformational changes upon membrane binding. |
| Fluorescence Assays (e.g., SYTOX Green) | Membrane permeabilization and integrity | Demonstrates the primary mechanism of bacterial killing. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, and thermodynamics | Quantifies the strength and nature of the peptide-membrane interaction. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) | Provides dynamic information about the interaction with lipid bilayers. |
Omics-Based Approaches for Comprehensive Understanding
"Omics" technologies offer a holistic view of biological systems, from the genetic blueprint
Exploring Synergistic Effects with Other Antimicrobial Agents
The investigation into the synergistic effects of this compound with conventional antimicrobial agents is a burgeoning area of research, driven by the urgent need to combat escalating antibiotic resistance. The core principle behind this strategy is that the combination of this compound and another antimicrobial agent can result in a more potent and effective bactericidal or fungicidal activity than either agent used alone. This approach may also allow for the use of lower concentrations of each compound, potentially reducing toxicity and the likelihood of developing further resistance.
Research into the synergistic potential of peptides from the brevinin family, to which this compound belongs, has shown promising results. Studies on other brevinins, such as Brevinin-2CE, have demonstrated synergistic effects when combined with various classes of antibiotics against multidrug-resistant bacteria. nih.gov The presumed mechanism often involves the antimicrobial peptide disrupting the bacterial cell membrane, thereby increasing its permeability. nih.gov This disruption facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more efficiently and exert its antimicrobial action. nih.gov
While direct studies on this compound are still emerging, the known membrane-disrupting capabilities of the brevinin family provide a strong rationale for its investigation in synergistic combinations. Future research will likely focus on checkerboard assays to systematically test this compound against a panel of clinically relevant pathogens in combination with a wide array of antibiotics.
Table 1: Potential Synergistic Combinations for this compound
| Antimicrobial Class | Example Antibiotic | Potential Mechanism of Synergy with this compound |
|---|---|---|
| β-Lactams | Penicillin, Amoxicillin | This compound-induced membrane disruption enhances access of β-lactams to penicillin-binding proteins in the periplasmic space. |
| Aminoglycosides | Gentamicin, Tobramycin | Increased membrane permeability facilitates the uptake of aminoglycosides to the bacterial ribosome. |
| Macrolides | Erythromycin, Azithromycin | Enhanced intracellular concentration of macrolides due to membrane permeabilization, allowing for more effective inhibition of protein synthesis. frontiersin.org |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Facilitated entry of fluoroquinolones to inhibit DNA gyrase and topoisomerase IV. |
| Antifungals | Fluconazole, Amphotericin B | Disruption of the fungal cell membrane by this compound may potentiate the effects of antifungals that target ergosterol (B1671047) or cell wall synthesis. |
The outcomes of such studies could pave the way for the development of novel combination therapies, revitalizing the efficacy of existing antibiotics and providing new tools in the fight against infectious diseases.
Investigating Broader Ecological Roles beyond Direct Antimicrobial Action
While the primary focus of research on this compound has been its direct antimicrobial properties, there is a growing recognition that its role in the ecology of its source organism, the pickerel frog (Rana palustris), may be more complex. nih.govresearchgate.net The skin secretions of amphibians are a sophisticated chemical defense cocktail, and the functions of individual peptides likely extend beyond simply killing invading microbes.
One potential ecological role is in immune modulation. Antimicrobial peptides (AMPs) are increasingly understood to have immunomodulatory functions, acting as signaling molecules that can influence the host's immune response. nih.gov For instance, some AMPs can attract immune cells to the site of an infection or injury, and others can modulate inflammatory responses. nih.gov A brevinin peptide from a different frog species, Brevinin-1GHd, has been shown to possess anti-inflammatory activity. nih.gov It is plausible that this compound could play a similar role in the pickerel frog, helping to manage the inflammatory response to skin injuries or infections, which are common in their environment.
Another area of investigation is the potential for this compound to act as a signaling molecule in intraspecies or interspecies communication. The chemical composition of amphibian skin secretions can vary, and these variations could convey information about the individual's health, social status, or readiness to mate. nih.gov
Furthermore, the peptide could have roles in wound healing. The process of wound healing is complex and involves controlling infection, managing inflammation, and promoting tissue regeneration. Given that AMPs can be active in all these areas, this compound may contribute to the rapid healing of skin abrasions, which are a common portal of entry for pathogens.
Finally, the peptide may have functions that are not directly related to defense. For example, some peptides in amphibian skin secretions have been found to have roles in regulating physiological processes. While no such role has yet been identified for this compound, it remains a possibility for future research.
Table 2: Potential Ecological Roles of this compound
| Ecological Role | Potential Mechanism of Action |
|---|---|
| Immune Modulation | Interacting with host immune cells to modulate inflammatory pathways and recruit other immune components. nih.gov |
| Chemical Signaling | Acting as a pheromone or kairomone to convey information to other frogs or to predators/prey. |
| Wound Healing | Promoting cell migration and proliferation, in addition to preventing infection at the site of injury. |
| Physiological Regulation | Potential, but as yet undiscovered, roles in regulating ion transport across the skin or other physiological processes. |
Understanding the full spectrum of this compound's ecological functions will require a multidisciplinary approach, combining molecular biology, immunology, and chemical ecology. This broader perspective will not only provide a more complete picture of the peptide's importance in nature but may also uncover novel applications for it in medicine and biotechnology.
Conclusion
Summary of Key Academic Contributions Regarding Brevinin-1PLa
Academic research has established this compound as a naturally occurring antimicrobial peptide in the skin of Rana palustris and Rana pipiens. nih.govnih.govresearchgate.net Its genetic basis has been traced to specific alleles of the Brevinin1.1 locus, with its geographic distribution suggesting a role for local adaptation. nih.govnih.gov Structurally, it shares the characteristic features of the brevinin-1 (B586460) family, including a C-terminal disulfide bridge. nih.gov Functionally, its antimicrobial activity has been documented, though it is notably weaker than other brevinin peptides against key amphibian pathogens like Batrachochytrium dendrobatidis and Aeromonas hydrophila. nih.gov
Outstanding Research Questions and Gaps in Knowledge
Several questions regarding this compound remain unanswered. The precise reason for its lower antimicrobial potency compared to its counterparts is not fully understood. It is unclear if it possesses other biological functions that compensate for its weaker antimicrobial action. nih.gov Furthermore, there is a significant lack of data on its specific antiviral and anticancer activities. The potential synergistic effects of this compound with other antimicrobial peptides present in the frog's skin secretion also warrant further investigation. nih.gov
Prospective Avenues for Fundamental and Applied Research on this compound
Future fundamental research should focus on elucidating the three-dimensional structure of this compound and its interaction with model membranes to understand the structural basis for its reduced activity. Investigating its potential immunomodulatory roles beyond direct antimicrobial action could provide new insights into its biological significance. From an applied perspective, while this compound itself may not be a prime candidate for therapeutic development due to its weak activity, understanding its structure-activity relationship could inform the design of more potent synthetic peptide analogs. nih.gov Further screening for antiviral and anticancer properties is also a logical next step.
Q & A
Q. What experimental methods are recommended for determining the structural characteristics of Brevinin-1PLa?
To elucidate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) to analyze its secondary and tertiary structures. Mass spectrometry can confirm molecular weight and purity . For sequence comparison, align this compound with homologous peptides (e.g., Rp4, with which it shares 100% similarity) using tools like Clustal Omega, as demonstrated in comparative studies . Ensure experimental protocols are detailed in the methods section, including solvent systems, temperature, and pH conditions, to enable reproducibility .
Q. How can researchers assess the antimicrobial activity of this compound in vitro?
Standardized protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Use positive controls (e.g., polymyxin B) and account for solvent effects (e.g., DMSO concentration). Include hemolysis assays on mammalian cells (e.g., erythrocytes) to evaluate selectivity. Data should be presented with statistical validation (e.g., triplicate experiments, ANOVA) .
Q. What criteria should guide the selection of model organisms for studying this compound’s bioactivity?
Prioritize organisms with well-characterized immune systems (e.g., Xenopus laevis for amphibian peptide studies) and ethical approval. Ensure compatibility with this compound’s known physicochemical properties (e.g., hydrophobicity, charge) to avoid confounding results. Reference established protocols for toxicity and efficacy testing .
Advanced Research Questions
Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?
Contradictions may arise from variability in experimental conditions (e.g., pH, ionic strength) or strain-specific resistance. Conduct meta-analyses of published MIC values, stratifying data by experimental parameters. Use structural dynamics simulations to assess how environmental factors alter peptide-membrane interactions. Cross-validate findings with in vivo infection models to contextualize in vitro results .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action against drug-resistant pathogens?
Combine fluorescence microscopy (e.g., SYTOX Green uptake assays) with proteomic profiling to track membrane disruption and intracellular targets. Employ genetic knockout libraries of target pathogens to identify resistance genes. For translational relevance, test combinatorial therapies with conventional antibiotics and measure synergy using fractional inhibitory concentration indices (FICIs) .
Q. How can researchers address challenges in scaling this compound synthesis for functional studies?
Optimize solid-phase peptide synthesis (SPPS) protocols by adjusting resin type, coupling reagents, and cleavage conditions to enhance yield and purity. Validate synthesis success via HPLC and MALDI-TOF MS. For unstable intermediates, consider native chemical ligation or segment condensation strategies. Document all steps rigorously to ensure reproducibility .
Q. What methodologies are suitable for studying evolutionary conservation and divergence of this compound across species?
Perform phylogenetic analysis using tools like MEGA-X to align this compound sequences with orthologs (e.g., Brevinin-1BL variants). Calculate pairwise similarity percentages (e.g., 6.0% similarity with Rp3) to identify conserved domains . Use site-directed mutagenesis to test functional roles of variable residues in antimicrobial activity.
Q. How should researchers design studies to evaluate this compound’s immunomodulatory effects?
Utilize cytokine profiling (e.g., ELISA or multiplex assays) in immune cell cultures (e.g., macrophages) exposed to this compound. Incorporate transcriptomic approaches (RNA-seq) to identify signaling pathways modulated by the peptide. Include controls for endotoxin contamination and validate findings in primary cell models .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting and error estimation. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers of efficacy .
Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity?
Adhere to the ARRIVE guidelines for preclinical studies. Publish raw datasets (e.g., MIC values, spectral data) in public repositories like Zenodo. Include detailed protocols for peptide handling (e.g., storage temperature, reconstitution buffers) to mitigate batch-to-batch variability .
Addressing Knowledge Gaps
Q. What strategies can identify novel therapeutic applications of this compound beyond antimicrobial activity?
Screen peptide libraries in phenotypic assays targeting cancer cell viability or biofilm disruption. Use molecular docking to predict interactions with non-microbial targets (e.g., ion channels). Collaborate with clinical researchers to assess translational potential in disease models .
Q. How can computational modeling improve the design of this compound analogs with enhanced stability?
Apply molecular dynamics simulations to predict protease susceptibility and engineer D-amino acid substitutions or cyclization. Validate predictions with in vitro stability assays in serum or simulated gastric fluid. Use QSAR (quantitative structure-activity relationship) models to optimize physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
